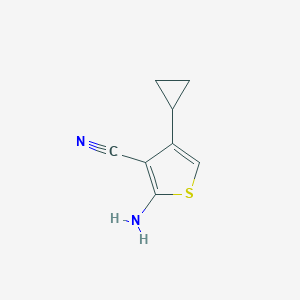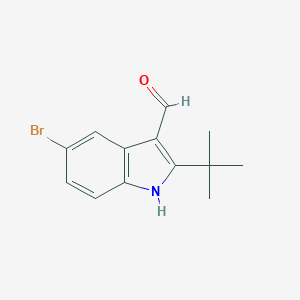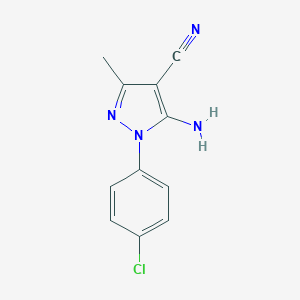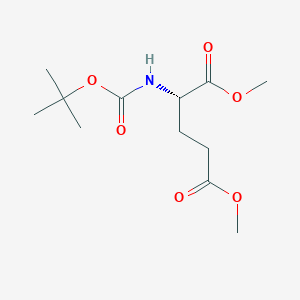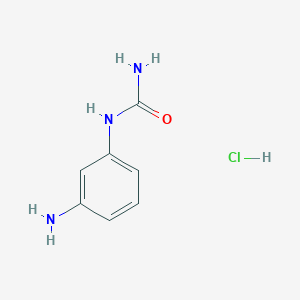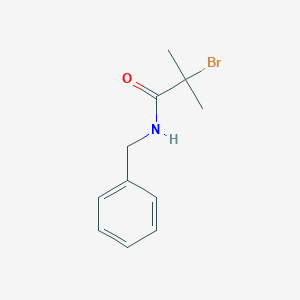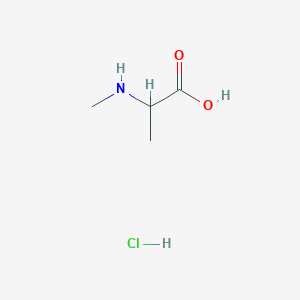
(S)-2-(Methylamino)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-(Methylamino)propanoic acid hydrochloride” is a chemical compound with the molecular formula C4H10ClNO2 . It is typically available in the form of a powder .
Synthesis Analysis
Amine hydrochloride salts, such as “(S)-2-(Methylamino)propanoic acid hydrochloride”, have been typically used as amination reagents . In the conventional use of these salts, HCl is released as waste residue . A new utilization of amine hydrochloride as a bifunctional reagent was demonstrated via the copper-catalyzed aminochlorination of maleimides .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H10N2O2.2ClH/c1-6-3(2-5)4(7)8;;/h3,6H,2,5H2,1H3,(H,7,8);2*1H .
Chemical Reactions Analysis
Amine hydrochloride salts have been typically used as amination reagents . In the conventional use of these salts, HCl is released as waste residue . Herein, a new utilization of amine hydrochloride as a bifunctional reagent was demonstrated via the copper-catalyzed aminochlorination of maleimides .
Physical And Chemical Properties Analysis
“(S)-2-(Methylamino)propanoic acid hydrochloride” is a powder with a molecular weight of 191.06 . The storage temperature is room temperature .
Scientific Research Applications
Sorption of Phenoxy Herbicides to Soil, Organic Matter, and Minerals
Research has examined the sorption behaviors of various phenoxy herbicides, including derivatives similar in structure to the query compound, which are used worldwide for pest control. These studies compile a significant amount of data on soil-water distribution coefficients, focusing on the interaction between these chemicals and different soil types, organic matter, and mineral surfaces. The findings suggest that soil organic matter and iron oxides are crucial sorbents for phenoxy herbicides, implying a potential area of study for the environmental impact and behavior of similar compounds (Werner, Garratt, & Pigott, 2012).
Neurotoxin BMAA and Its Isomeric Amino Acids in Cyanobacteria and Cyanobacteria-based Food Supplements
This review focuses on BMAA (β-methylamino-L-alanine) and its structural isomers, including amino acids similar to the query compound, produced by cyanobacteria. These compounds are of interest due to their association with neurodegenerative diseases. The review discusses their occurrence in cyanobacteria and food supplements and emphasizes the need for further research and quality control in food products containing cyanobacteria, highlighting the health implications of these non-proteinogenic amino acids (Manolidi, Triantis, Kaloudis, & Hiskia, 2019).
Acid Hydrolysis on Starch Structure and Functionality
While not directly related to the specific chemical compound , this review offers insights into the effects of acid hydrolysis on starch, a process that significantly alters starch's structural and functional properties. It discusses how acid hydrolysis impacts the crystallinity, amylose content, and functionality of starch, which could be relevant for understanding the broader applications of acid treatments in scientific research and industrial processes (Wang & Copeland, 2015).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(methylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);1H/t3-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXBNPBZWXNBGN-DFWYDOINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Methylamino)propanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



